molecular formula C16H19NO B2477380 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one CAS No. 2176843-73-3

1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one

Cat. No.: B2477380
CAS No.: 2176843-73-3
M. Wt: 241.334
InChI Key: ACJFWIWYCLHAKV-UHFFFAOYSA-N
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Description

1-(8-Phenyl-6-azaspiro[34]octan-6-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of the phenyl and prop-2-en-1-one moieties through various functional group transformations.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.

Scientific Research Applications

1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    2-azaspiro[3.4]octane: Another spirocyclic compound with different functional groups.

    6-azaspiro[3.4]octan-7-one: A structurally related compound with a different substitution pattern.

    Prop-2-en-1-one derivatives: Compounds with similar prop-2-en-1-one moieties but different spirocyclic cores.

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(8-phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-15(18)17-11-14(13-7-4-3-5-8-13)16(12-17)9-6-10-16/h2-5,7-8,14H,1,6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJFWIWYCLHAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C2(C1)CCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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